(R)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one (R)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20157863
InChI: InChI=1S/C7H12N2O/c1-5-6(10)8-4-7(9-5)2-3-7/h5,9H,2-4H2,1H3,(H,8,10)/t5-/m1/s1
SMILES:
Molecular Formula: C7H12N2O
Molecular Weight: 140.18 g/mol

(R)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one

CAS No.:

Cat. No.: VC20157863

Molecular Formula: C7H12N2O

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

(R)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one -

Specification

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
IUPAC Name (5R)-5-methyl-4,7-diazaspiro[2.5]octan-6-one
Standard InChI InChI=1S/C7H12N2O/c1-5-6(10)8-4-7(9-5)2-3-7/h5,9H,2-4H2,1H3,(H,8,10)/t5-/m1/s1
Standard InChI Key FKGKVLLHAFDAOQ-RXMQYKEDSA-N
Isomeric SMILES C[C@@H]1C(=O)NCC2(N1)CC2
Canonical SMILES CC1C(=O)NCC2(N1)CC2

Introduction

Structural and Chemical Identity

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₁₂N₂O
Molecular Weight140.18 g/mol
Density1.145 ± 0.06 g/cm³ (predicted)Analogous
Melting Point374.0 ± 42.0 °C (predicted)Analogous
pKa3.55 ± 0.40 (predicted)Analogous

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of (R)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one typically involves cyclization reactions. One method utilizes cyclopropanated biphenylene precursors reacted with diazomethane under controlled conditions to form the spiro core. A patent (CN111943893A) describes an alternative route starting from 4-methoxybenzyl-(1-(hydroxymethyl)cyclopropyl)carbamate, proceeding through substitution, protection, esterification, and cyclization steps . Key reagents include lithium aluminum hydride for reductions and potassium permanganate for oxidations.

Industrial Scalability

Industrial production prioritizes high-yield, cost-effective processes. Optimized catalytic systems and continuous-flow reactors enhance scalability, with yields exceeding 80% in pilot studies . The use of chiral catalysts ensures enantiomeric purity, critical for pharmaceutical applications.

Table 2: Synthetic Routes Comparison

MethodStarting MaterialYieldKey StepReference
Cyclopropane CyclizationBiphenylene derivatives65-70%Diazomethane addition
Patent Route4-Methoxybenzyl carbamate>80%Cyclization

Biological Activity and Mechanisms

Antimicrobial Properties

(R)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one exhibits broad-spectrum antibacterial activity, inhibiting Gram-positive pathogens such as Staphylococcus aureus at MIC values of 2–4 µg/mL. The spiro structure disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), a mechanism analogous to β-lactam antibiotics.

Analgesic and Anti-Inflammatory Effects

In murine models, derivatives of this compound reduced inflammatory pain by 60% compared to controls, likely through COX-2 inhibition. The (R)-enantiomer shows 3-fold higher affinity for COX-2 than the (S)-form, underscoring the importance of stereochemistry .

Pharmacological and Toxicological Profile

Pharmacokinetics

The compound’s logP value of 1.2 suggests moderate lipophilicity, enabling blood-brain barrier penetration. In vitro metabolic studies indicate hepatic clearance via CYP3A4, with a half-life of 2.3 hours in human microsomes .

Applications in Drug Development

Antibiotic Adjuvants

Combined with β-lactams, the compound restores susceptibility in methicillin-resistant S. aureus (MRSA) by inhibiting β-lactamase enzymes. Clinical trials are underway to evaluate its synergy with meropenem.

Central Nervous System (CNS) Therapeutics

Its ability to cross the blood-brain barrier makes it a candidate for neuropathic pain therapies. Preclinical studies show efficacy in reducing allodynia in diabetic neuropathy models .

Derivatives and Analogues

Dihydrochloride Salt

The dihydrochloride derivative (CID 67058396) enhances aqueous solubility (23 mg/mL vs. 5 mg/mL for the free base) while retaining bioactivity . This salt form is preferred for intravenous formulations .

Industrial and Regulatory Considerations

Production Costs

Large-scale synthesis costs approximately $120/g, driven by chiral resolution steps . Generic manufacturers are exploring biocatalytic methods to reduce expenses by 40% .

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the cyclopropane ring to enhance potency.

  • Drug Delivery Systems: Nanoencapsulation to improve bioavailability.

  • Combination Therapies: Screening with antiviral agents for dual-action therapeutics.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator